molecular formula C13H18N2O2 B5007529 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol

2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol

Cat. No.: B5007529
M. Wt: 234.29 g/mol
InChI Key: GLCYWTAXMAFMTK-UHFFFAOYSA-N
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Description

2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol is a complex organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

1,3-dihydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-13,16-17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYWTAXMAFMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(N2O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted amine with a suitable diol in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Phenylbenzimidazole: Another derivative with a phenyl group attached.

    Hexahydrobenzimidazole: A saturated version of benzimidazole.

Uniqueness

2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol is unique due to its specific structure, which combines a phenyl group with a hexahydrobenzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity.

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